molecular formula C13H15NO3 B3055703 3-(4-Morpholin-4-ylphenyl)acrylic acid CAS No. 66377-37-5

3-(4-Morpholin-4-ylphenyl)acrylic acid

Cat. No.: B3055703
CAS No.: 66377-37-5
M. Wt: 233.26 g/mol
InChI Key: PTIOADUSEPAKPX-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(4-Morpholin-4-ylphenyl)acrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(4-Morpholin-4-ylphenyl)acrylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Morpholin-4-ylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects through similar mechanisms, although further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

3-(4-Morpholin-4-ylphenyl)acrylic acid can be compared with other similar compounds, such as other morpholine derivatives. These compounds share a common morpholine nucleus but may differ in their specific chemical structures and biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)6-3-11-1-4-12(5-2-11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIOADUSEPAKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358345
Record name (2E)-3-(4-MORPHOLIN-4-YLPHENYL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66377-37-5
Record name (2E)-3-(4-MORPHOLIN-4-YLPHENYL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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